Cas no 1639856-62-4 ((2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a versatile compound with a unique chemical structure. It features a conjugated system of double bonds and aromatic rings, offering potential for various synthetic transformations. This compound is highly reactive and suitable for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern provides distinct reactivity profiles, making it a valuable building block for drug discovery.
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one structure
1639856-62-4 structure
商品名:(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
CAS番号:1639856-62-4
MF:C18H18O4
メガワット:298.333125591278
CID:4702773

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • (2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
    • (E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
    • STK856906
    • ST50071167
    • VU0492671-1
    • (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
    • インチ: 1S/C18H18O4/c1-20-15-7-4-13(5-8-15)17(19)10-6-14-12-16(21-2)9-11-18(14)22-3/h4-12H,1-3H3/b10-6+
    • InChIKey: SVNGLYGVFCJUPR-UXBLZVDNSA-N
    • ほほえんだ: O(C)C1C=CC(=CC=1/C=C/C(C1C=CC(=CC=1)OC)=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 371
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 44.8

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1193948-2g
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
1639856-62-4 98%
2g
¥3624 2023-04-15
Life Chemicals
F3139-1016-10mg
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
1639856-62-4 90%+
10mg
$79.0 2023-07-05
Life Chemicals
F3139-1016-4mg
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
1639856-62-4 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F3139-1016-1mg
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
1639856-62-4 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F3139-1016-15mg
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
1639856-62-4 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F3139-1016-20μmol
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
1639856-62-4 90%+
20μl
$79.0 2023-07-05
Life Chemicals
F3139-1016-2mg
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
1639856-62-4 90%+
2mg
$59.0 2023-07-05
Life Chemicals
F3139-1016-25mg
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
1639856-62-4 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F3139-1016-30mg
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
1639856-62-4 90%+
30mg
$119.0 2023-07-05
A2B Chem LLC
AJ25177-10g
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
1639856-62-4 95+%
10g
$1337.00 2024-04-20

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 関連文献

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneに関する追加情報

Compound Introduction: (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS No. 1639856-62-4)

The compound (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, identified by its CAS number 1639856-62-4, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system with aromatic rings and a ketone functional group, has garnered attention due to its structural complexity and potential biological activities. The presence of multiple methoxy substituents on the aromatic rings enhances its solubility and interaction with biological targets, making it a promising candidate for further investigation in drug discovery.

In recent years, the development of novel therapeutic agents has been heavily influenced by the ability to design molecules with specific pharmacophoric features. The structural motif of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one aligns well with this trend, as it combines elements known to exhibit biological activity. For instance, the phenyl ring substituted with methoxy groups is a common feature in many bioactive compounds, often contributing to their binding affinity and selectivity towards target enzymes or receptors.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. The conjugated system formed by the double bond and the aromatic rings can facilitate electron delocalization, which is crucial for interactions with biological targets. Additionally, the methoxy groups can serve as hydrogen bond donors or acceptors, further enhancing the compound's ability to interact with proteins or nucleic acids.

Current research in this area has focused on exploring the pharmacological properties of similar molecules. Studies have shown that compounds with similar structural features can exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific arrangement of substituents in (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one may contribute to its unique profile among these compounds.

Advances in computational chemistry have also played a crucial role in understanding the potential biological activity of this compound. Molecular modeling techniques allow researchers to predict how (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one might interact with various biological targets at the molecular level. These predictions can guide experimental efforts and help identify potential lead compounds for further optimization.

In vitro studies have begun to explore the interactions of this compound with model systems. Initial results suggest that it may exhibit inhibitory effects on certain enzymes or receptors relevant to human health. However, more comprehensive studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

The synthesis of this compound also presents an interesting challenge for organic chemists. The need to introduce multiple functional groups in a regioselective manner requires careful planning and execution. Recent developments in synthetic methodology have made it possible to construct complex molecules like (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one more efficiently than ever before.

One particularly innovative approach involves the use of transition metal-catalyzed reactions to form key carbon-carbon bonds. These reactions can often be performed under mild conditions and with high selectivity, making them ideal for constructing intricate molecular frameworks. Additionally, green chemistry principles have been increasingly applied to these synthetic processes, reducing waste and improving sustainability.

The future direction of research on (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one will likely involve both computational and experimental investigations. By combining these approaches, researchers can gain a deeper understanding of its properties and potential applications. Furthermore, collaborations between academia and industry will be essential for translating laboratory findings into tangible therapeutic benefits.

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